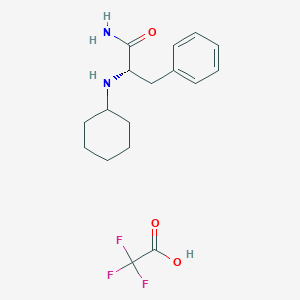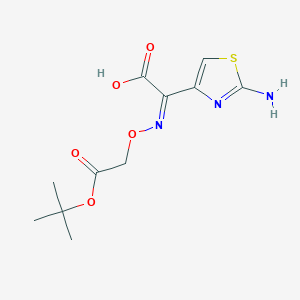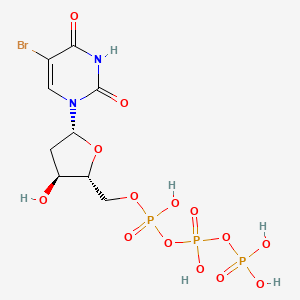
Cholesterol-2,2,3,4,4,6-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesterol-d6 is a deuterium-labeled form of cholesterol, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of cholesterol. Cholesterol itself is a major sterol in mammals, making up 20-25% of the structural component of the plasma membrane. It plays a crucial role in determining the fluidity and permeability characteristics of the membrane, as well as the function of transporters and signaling proteins .
Scientific Research Applications
Cholesterol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cholesterol and its metabolites.
Biology: Helps in studying the metabolism and distribution of cholesterol in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cholesterol-lowering drugs.
Industry: Employed in the development of lipid-based drug delivery systems and in the quality control of cholesterol-containing products
Mechanism of Action
Cholesterol-d6 exerts its effects by mimicking the behavior of natural cholesterol in biological systems. It interacts with membrane phospholipids, sphingolipids, and proteins to influence their behavior. The deuterium labeling allows researchers to track and quantify cholesterol in various biological processes using mass spectrometry. This helps in understanding the molecular targets and pathways involved in cholesterol metabolism and homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesterol-d6 is synthesized by the deuteration of cholesterol. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically involve high pressure and temperature to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of cholesterol-d6 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized catalysts and reactors designed to handle deuterium gas. The final product is purified through techniques such as chromatography to ensure that it meets the required standards for scientific research .
Chemical Reactions Analysis
Types of Reactions
Cholesterol-d6 undergoes similar chemical reactions as cholesterol, including oxidation, reduction, and substitution reactions. The presence of deuterium atoms can influence the reaction kinetics and mechanisms due to the isotope effect.
Common Reagents and Conditions
Oxidation: Cholesterol-d6 can be oxidized using reagents such as chromic acid or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides or hydroxides under basic conditions.
Major Products
The major products formed from these reactions are deuterated derivatives of cholesterol, which retain the deuterium atoms. These products are used in various analytical and research applications .
Comparison with Similar Compounds
Cholesterol-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Similar compounds include:
Cholesterol-d7: Another deuterium-labeled cholesterol with seven deuterium atoms.
Cholesterol: The natural form of the compound without any isotopic labeling.
Phytosterols: Plant-derived sterols such as sitosterol and campesterol, which are structurally similar to cholesterol but have different biological roles .
Cholesterol-d6 stands out due to its use in precise quantification and tracking in scientific research, making it an invaluable tool in various fields.
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-QSOBUISFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is Cholesterol-d6 used as an internal standard in quantifying cholesterol in complex samples like vegetable oils or biological samples?
A: Cholesterol-d6 shares almost identical chemical properties with endogenous cholesterol but possesses a distinct mass difference due to the presence of six deuterium atoms. This difference allows for clear differentiation during mass spectrometry analysis. By adding a known amount of Cholesterol-d6 to the sample before extraction and analysis, scientists can account for potential variations during sample preparation and ionization, leading to more accurate quantification of the endogenous cholesterol. [, , , ]
Q2: One study utilized Cholesterol-d6 to investigate cholesterol uptake by Caco-2 cells. How does this approach work?
A: In this study [], researchers supplemented Caco-2 cells with Cholesterol-3,4-13C2 alongside other nutrients. By subsequently analyzing the cells for both Cholesterol-3,4-13C2 and endogenous cholesterol using Cholesterol-d6 as an internal standard, they could differentiate between cholesterol absorbed from the medium and cholesterol naturally present in the cells. This method provided insights into the dynamics of cholesterol uptake and metabolism in vitro.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

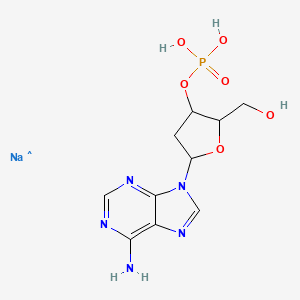



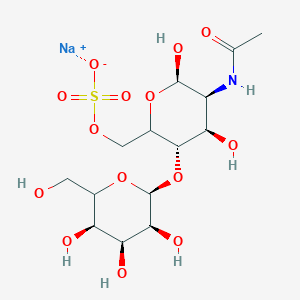
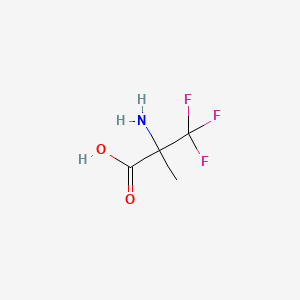
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)
